Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
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Overview
Description
Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is an intriguing compound known for its complex structure and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available precursors, such as pyrazine and brominated derivatives.
Formation of Intermediate: : The reaction between pyrazine and a brominating agent results in 5-bromopyrazin-2-yl.
Cyclization Process: : The intermediate is then subjected to a cyclization reaction using specific catalysts to form the hexahydropyrrolo[3,4-c]pyrrole core.
Final Esterification: : The tert-butyl ester group is introduced in the last step through an esterification reaction, completing the synthesis.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for efficiency, using automated reactors and continuous flow processes to increase yield and reduce production time. Common industrial solvents and high-purity reagents are used to ensure the compound's consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of more reactive intermediates.
Reduction: : It can be reduced to less complex derivatives under mild conditions.
Substitution: : The bromine atom in the pyrazine ring can be substituted with other nucleophiles, providing a pathway for creating a variety of analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Substitution reactions frequently employ nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation Products:
Reduction Products: : Result in the formation of simpler, hydrogenated compounds.
Substitution Products: : Yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Drug Development: : The compound's unique structure makes it a candidate for designing new pharmaceuticals.
Catalysis: : Its reactive sites are useful in developing new catalytic processes.
Biology
Biochemical Studies: : Used in research focusing on enzyme interactions and protein binding studies.
Cellular Imaging: : Due to its unique fluorescence properties, it's utilized in cellular imaging techniques.
Medicine
Anticancer Research: : Preliminary studies suggest potential anti-tumor activities.
Antibacterial Agents: : Possible application as a new class of antibacterial compounds.
Industry
Material Science: : Used in the creation of new polymers and advanced materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets, altering their activity and influencing various biological pathways. The exact pathways involved can vary, but often include modulation of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: : Other pyrazine-based compounds with similar structural motifs.
Brominated Heterocycles: : Compounds with bromine substitutions in heterocyclic structures.
Tert-butyl Esters: : Similar compounds containing the tert-butyl ester functional group.
Highlighting Uniqueness
Compared to other pyrazine derivatives, Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate stands out due to its unique hexahydropyrrolo core, which imparts specific chemical properties and reactivity
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Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O2/c1-15(2,3)22-14(21)20-8-10-6-19(7-11(10)9-20)13-5-17-12(16)4-18-13/h4-5,10-11H,6-9H2,1-3H3/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTGSVMMSIOWDG-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=CN=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@H]2C1)C3=CN=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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